Kinase Inhibitor Potency: Isoquinoline Rigidification Strategy
A panel of isoquinoline-containing compounds, designed as rigidified analogs of a flexible amidophenyl parent compound, demonstrated potent inhibition of Abl and BRAF kinases. While the specific isoquinolin-5-ylmethanamine hydrochloride compound was not directly assayed, the study provides class-level evidence that the isoquinoline core, when appropriately substituted, yields kinase inhibitors with potency in the low micromolar to nanomolar range [1].
| Evidence Dimension | Kinase inhibitory activity (Abl) |
|---|---|
| Target Compound Data | Not directly assayed; class-level inference |
| Comparator Or Baseline | Amidophenyl parent compound (Compound 1) |
| Quantified Difference | Isoquinoline analogs exhibited 5- to 36-fold lower potency than the parent compound, indicating a structural trade-off for selectivity [1]. |
| Conditions | In vitro kinase assay; specific IC₅₀ values not reported for the target compound. |
Why This Matters
This class-level inference underscores the potential of the isoquinoline scaffold in kinase inhibitor design, positioning the compound as a valuable starting point for rigidification strategies aimed at improving target selectivity.
- [1] Deibler, K. K., Schiltz, G. E., & Mishra, R. K. (2018). Effects of rigidity on the selectivity of protein kinase inhibitors. European Journal of Medicinal Chemistry, 146, 519–528. View Source
